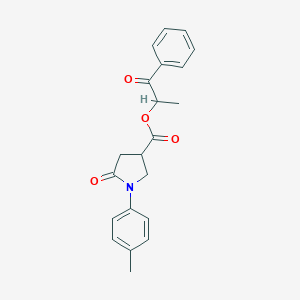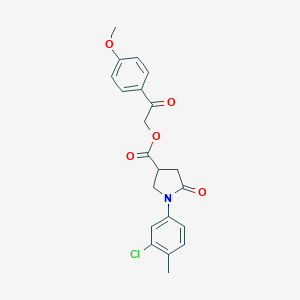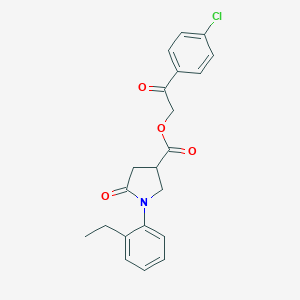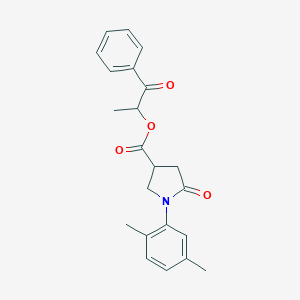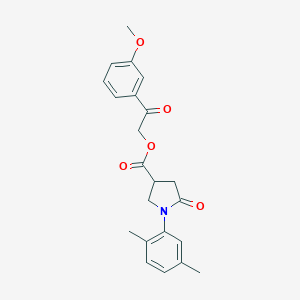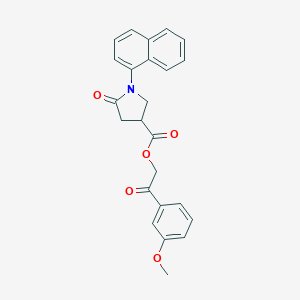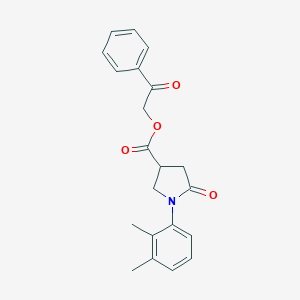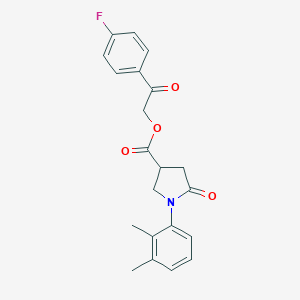
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone, commonly known as MPP, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of MPP in lab experiments, and future directions will be discussed in
Wirkmechanismus
MPP exerts its therapeutic effects by modulating various signaling pathways in the body. MPP has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, MPP increases the levels of acetylcholine in the brain, which enhances cognitive function. Additionally, MPP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
MPP has been shown to exhibit various biochemical and physiological effects in the body. MPP has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to the development of various diseases such as cancer and neurodegenerative disorders. Additionally, MPP has been shown to enhance mitochondrial function, which is crucial for cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
MPP has several advantages for lab experiments. MPP is relatively easy to synthesize and can be obtained in high purity. Additionally, MPP has been shown to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, MPP has some limitations in lab experiments. MPP has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, MPP can exhibit batch-to-batch variability, which can affect the reproducibility of the results.
Zukünftige Richtungen
For MPP research include investigating its potential in the treatment of neurodegenerative diseases and developing more efficient synthesis methods and formulations.
Synthesemethoden
MPP can be synthesized through a multi-step process involving the condensation of 4-methylbenzaldehyde and 1,2-diaminocyclohexane followed by cyclization and reduction. The purity of the final product can be assessed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
MPP has been extensively studied for its potential applications in various therapeutic areas such as neurodegenerative diseases, cancer, and inflammation. MPP has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are known to play a crucial role in the pathogenesis of Alzheimer's disease. Additionally, MPP has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Eigenschaften
Produktname |
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone |
|---|---|
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H18N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h6-9,12-13H,2-5H2,1H3,(H,17,18) |
InChI-Schlüssel |
CAGGMZIQVSXHRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




